molecular formula C9H13F B14375804 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-01-0

1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B14375804
CAS No.: 90014-01-0
M. Wt: 140.20 g/mol
InChI Key: VFDYVHNIOLVLJZ-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)bicyclo[222]oct-2-ene is an organic compound with the molecular formula C9H13F It is a derivative of bicyclo[222]oct-2-ene, where a fluoromethyl group is attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the fluorination of bicyclo[2.2.2]oct-2-ene. One common method is the reaction of bicyclo[2.2.2]oct-2-ene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in water or amines in an organic solvent.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxymethyl or aminomethyl derivatives.

Scientific Research Applications

1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions, where the fluoromethyl group acts as a probe.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific application. In biological systems, the fluoromethyl group can interact with enzymes or receptors, altering their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    Bicyclo[2.2.2]oct-2-ene: The parent compound without the fluoromethyl group.

    1-Methylbicyclo[2.2.2]oct-2-ene: A similar compound with a methyl group instead of a fluoromethyl group.

    1-(Chloromethyl)bicyclo[2.2.2]oct-2-ene: A compound with a chloromethyl group instead of a fluoromethyl group.

Uniqueness: 1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.

Properties

CAS No.

90014-01-0

Molecular Formula

C9H13F

Molecular Weight

140.20 g/mol

IUPAC Name

1-(fluoromethyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H13F/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,8H,2-3,5-7H2

InChI Key

VFDYVHNIOLVLJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=C2)CF

Origin of Product

United States

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